3-Aminotetrahydro-1,3-oxazin-2-one

Übersicht

Beschreibung

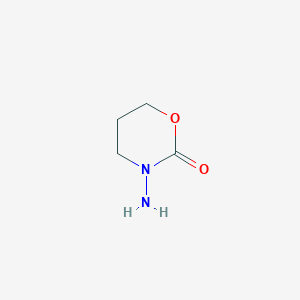

3-Aminotetrahydro-1,3-oxazin-2-one (CAS: 54924-47-9) is a heterocyclic compound with the molecular formula C₄H₈N₂O₂ and a molecular weight of 116.12 g/mol . Structurally, it consists of a six-membered oxazinanone ring containing an amino group at the 3-position. This compound serves as a versatile building block in organic synthesis due to its reactive amino and carbonyl functionalities. It is widely utilized in pharmaceutical and agrochemical research for constructing complex molecules, including enzyme inhibitors and bioactive intermediates . Safety data indicate proper handling protocols, such as avoiding ingestion and ensuring adequate ventilation during laboratory use .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminotetrahydro-1,3-oxazin-2-one can be achieved through several methods. One common approach involves the reaction of semicyclic N,O-acetals with ynamides or terminal alkynes in a one-pot fashion, which proceeds through a formal [4 + 2] cycloaddition process. Another method involves the use of 3-amino-1-propanols and ethylene carbonate in the presence of a catalytic amount of triazabicyclodecene (TBD), resulting in the formation of six-membered cyclic carbonates via an intermolecular cyclization reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of green chemistry principles, such as the employment of dimethyl carbonate (DMC) as a solvent and reagent, has been reported to be effective in producing high yields of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Aminotetrahydro-1,3-oxazin-2-one undergoes various chemical reactions, including cyclization, oxidation, and substitution reactions. The formation of six-membered cyclic carbonates through intermolecular cyclization is a notable reaction .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include ethylene carbonate, triazabicyclodecene (TBD), and semicyclic N,O-acetals . Reaction conditions often involve the use of catalytic amounts of reagents and can be carried out in neat conditions where the solvent also acts as a reagent .

Major Products: The major products formed from the reactions of this compound include functionalized 3,4-dihydro-1,3-oxazin-2-ones and six-membered cyclic carbonates .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

One of the most notable applications of 3-aminotetrahydro-1,3-oxazin-2-one is its role as an antimicrobial agent. Recent studies have highlighted its effectiveness in inhibiting biofilm formation in Pseudomonas aeruginosa, a pathogen known for its resistance to multiple antibiotics.

Case Study: Compound Y-31

In a study evaluating quorum-sensing inhibitors, compound Y-31, which incorporates the 3-amino-tetrahydro-1,3-oxazin-2-one core, demonstrated a high biofilm inhibition rate of 40.44% at a concentration of 162.5 µM. Additionally, it showed significant inhibition of virulence factors such as pyocyanin and elastase, which are crucial for the pathogenicity of P. aeruginosa . The compound also extended the lifespan of Caenorhabditis elegans infected with this bacterium, suggesting its potential as a therapeutic agent against antibiotic-resistant infections .

Drug Development

The structural characteristics of 3-amino-tetrahydro-1,3-oxazin-2-one make it a valuable scaffold for drug development. Its ability to modulate biological pathways has led researchers to explore its derivatives for various therapeutic applications.

Cholinergic Modulation

Research into derivatives of this compound has indicated potential as modulators for cholinergic muscarinic receptors, particularly the M1 receptor. These receptors are implicated in cognitive functions and are targets for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease . The modulation of these receptors can enhance cholinergic signaling, which is often impaired in these conditions.

Synthetic Applications

The synthesis of 3-amino-tetrahydro-1,3-oxazin-2-one and its derivatives has been achieved through various methodologies, including one-pot multi-component reactions that enhance efficiency and yield.

Synthetic Pathways

A recent publication described an efficient method for synthesizing compounds containing the oxazinone core through a five-component reaction involving primary amines and carbon disulfide . This approach not only simplifies the synthesis process but also allows for the generation of diverse derivatives that can be screened for biological activity.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 3-Aminotetrahydro-1,3-oxazin-2-one involves its ability to undergo cyclization reactions, forming stable cyclic structures. This property is crucial for its role in proteomics research, where it can interact with proteins and other biomolecules to form stable complexes .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Variations

The 1,3-oxazin-2-one scaffold is highly modular, with substituents significantly influencing reactivity and applications. Below is a comparative analysis of key analogs:

Table 1: Key 1,3-Oxazin-2-one Derivatives and Their Properties

Physical and Chemical Properties

- Solubility: The amino group in this compound improves water solubility compared to hydrophobic analogs like CCMF .

- Thermal Stability : 3,4-Dihydro derivatives exhibit higher decomposition temperatures (~400 K) than saturated counterparts due to reduced ring strain .

- Electronic Effects: Electron-withdrawing groups (e.g., CN in 5-cyano-2H-1,3-oxazin-2-one) increase electrophilicity, enhancing reactivity in nucleophilic substitutions .

Biologische Aktivität

3-Aminotetrahydro-1,3-oxazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a heterocyclic structure that includes an oxazine ring. Its molecular formula is CHNO, and it has a molecular weight of approximately 112.13 g/mol. The compound's structure contributes to its biological activity, particularly in antimicrobial and anti-inflammatory applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 3-amino derivatives, including this compound. For instance, compounds derived from this oxazine framework have demonstrated effectiveness against various strains of Mycobacterium tuberculosis (Mtb), particularly in inhibiting the biosynthesis of mycolic acids, which are crucial for bacterial cell wall integrity. The minimum inhibitory concentrations (MIC) for these compounds were reported as low as 2.15 μg/ml, indicating potent activity against both replicating and non-replicating forms of Mtb .

Anti-biofilm Activity

The compound has also been investigated for its ability to inhibit biofilm formation in Pseudomonas aeruginosa, a pathogen notorious for its resistance to antibiotics. In vitro studies showed that derivatives containing the 3-amino-tetrahydro-1,3-oxazin-2-one core significantly reduced biofilm formation by up to 40.44% at optimal concentrations . This property is particularly valuable in treating chronic infections where biofilms are prevalent.

Enzymatic Inhibition

The mechanisms through which 3-amino derivatives exert their biological effects often involve the inhibition of key enzymes. For example, compounds targeting the MenG enzyme involved in mycolic acid biosynthesis displayed IC values ranging from 6.25 to 11.76 μg/ml against different Mtb strains . This inhibition disrupts essential metabolic pathways in bacteria, leading to cell death.

Quorum Sensing Interference

Research has indicated that certain derivatives can interfere with quorum sensing mechanisms in bacteria, which are critical for their communication and virulence factor production. The compound Y-31, for instance, demonstrated an IC of 91.55 μM against quorum sensing in C. violaceum, suggesting that it may reduce virulence by disrupting bacterial communication pathways .

Study on Antimicrobial Efficacy

In a comparative study assessing various oxazine derivatives against Mtb, researchers synthesized multiple compounds and evaluated their antimicrobial properties using standard broth microdilution methods. The results indicated that the structural modifications around the oxazine core significantly influenced antimicrobial efficacy, with some derivatives outperforming existing treatments .

Biofilm Inhibition Research

A separate investigation focused on the biofilm inhibition capabilities of 3-amino-tetrahydro-1,3-oxazin-2-one derivatives against Pseudomonas aeruginosa. The study utilized both in vitro assays and an in vivo model using Caenorhabditis elegans, where treated organisms exhibited prolonged survival when infected with biofilm-forming strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-aminotetrahydro-1,3-oxazin-2-one derivatives, and how do reaction conditions influence yield?

- Methodology :

- Condensation : React 3-aminopropanol with carbonyl derivatives (e.g., urea or phosgene) under reflux in aprotic solvents like THF or dichloromethane .

- Cycloaddition : Use AgNTf₂ to catalyze the reaction between N-acyliminium ions and terminal alkynes at room temperature, yielding 4,6-substituted derivatives in moderate to good yields (50–85%) .

- Kinetic vs. Thermodynamic Control : Adjust temperature and catalyst (e.g., Au(I) for thermodynamic products like 1,3-oxazin-2-ones vs. kinetically favored oxazinan-2-ones) .

- Key Variables : Catalyst loading (2.5–5 mol%), solvent polarity, and reaction time.

Advanced Research Questions

Q. How can computational modeling clarify the mechanism of gold-catalyzed isomerization in oxazin-2-one synthesis?

- Methodology :

- Perform density functional theory (DFT) calculations to map the energy profile of π-allyl gold intermediates during double-bond migration .

- Validate with kinetic isotope effects (KIEs) and in-situ NMR to track Au(I)-mediated 1,3-H shifts.

- Data Contradictions : Experimental observations show 30% uncatalyzed isomerization over 48 hours, while Au(I) achieves full conversion in 1.5 hours .

Q. What strategies resolve contradictions in reported heat capacities for tetrahydro-1,3-oxazin-2-one derivatives?

- Methodology :

- Compare adiabatic calorimetry (e.g., 1997LEB/SMI data with ±3% error) vs. differential scanning calorimetry (DSC) for accuracy .

- Table: Heat Capacity Data

| Compound | Method | T (K) | Cp (J/mol·K) | Error (%) | Reference |

|---|---|---|---|---|---|

| Tetrahydro-2H-1,3-oxazin-2-one | Adiabatic | 298–350 | 220–240 | ±3 | |

| Tetrahydro-5,5-dimethyl-2H-1,3-oxazin-2-one | DSC | 300–400 | 250–270 | ±1.5 |

- Recommendation : Use DSC for higher precision in thermodynamically unstable derivatives.

Q. How does this compound participate in felbamate metabolism, and what are the implications for reactive metabolite toxicity?

- Methodology :

- In Vitro Assays : Incubate 4-hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one (CCMF) with glutathione (GSH) to track adduct formation via LC-MS, revealing 100% conversion within 24 hours .

- Mechanistic Insight : The equilibrium between CCMF and aldehyde carbamate (CBMA) generates electrophilic atropaldehyde, which reacts with GSH (half-life: 40 seconds) .

- Contradictions : Some studies report lower adduct stability in human hepatocytes vs. murine models, suggesting species-specific detoxification pathways.

Q. Experimental Design & Optimization

Q. How can reaction conditions be optimized to favor 1,3-oxazin-2-one over oxazinan-2-one in catalytic cyclization?

- Methodology :

- Temperature : High temperatures (>100°C) favor thermodynamic products (e.g., 1,3-oxazin-2-ones) by overcoming kinetic barriers .

- Catalyst Screening : Compare Au(I), Ag(I), and Lewis acids (e.g., BF₃·OEt₂) for regioselectivity. Au(OTf)PPh₃ achieves >90% selectivity at 130°C .

- Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states for cyclization.

Q. Analytical Challenges

Q. What advanced spectroscopic techniques are critical for characterizing this compound tautomers?

- Methodology :

- Dynamic NMR : Resolve tautomeric equilibria (e.g., keto-enol) by variable-temperature ¹H/¹³C NMR in DMSO-d₆ .

- IR Spectroscopy : Identify carbonyl (C=O) stretches at 1700–1750 cm⁻¹ and NH bends at 3200–3400 cm⁻¹ .

- Data Interpretation : Use DFT-predicted vibrational frequencies to assign overlapping peaks.

Q. Ethical & Safety Considerations

Q. What safety protocols are essential when handling reactive metabolites of this compound?

- Protocols :

Eigenschaften

IUPAC Name |

3-amino-1,3-oxazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c5-6-2-1-3-8-4(6)7/h1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISNODKEJUFUNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)OC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00613659 | |

| Record name | 3-Amino-1,3-oxazinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00613659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54924-47-9 | |

| Record name | 3-Amino-1,3-oxazinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00613659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.